(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methoxyethoxy methyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluoro and methoxyethoxy methyl substituents, which enhance the reactivity and stability of the intermediate complexes .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the fluoro and methoxyethoxy methyl substituents, making it less reactive in certain coupling reactions.
4-Fluorophenylboronic acid: Similar structure but lacks the methoxyethoxy methyl group, affecting its solubility and reactivity.
2-Methoxyethoxyphenylboronic acid: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.
Uniqueness: (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid stands out due to its unique combination of substituents, which enhance its reactivity and stability in various chemical reactions. The presence of both fluoro and methoxyethoxy methyl groups provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[4-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUPMDKOPDWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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